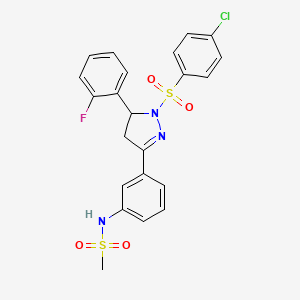![molecular formula C21H19F3N4O B2816805 6-(5-{2-[3-(Trifluoromethyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 2415501-06-1](/img/structure/B2816805.png)
6-(5-{2-[3-(Trifluoromethyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(5-{2-[3-(Trifluoromethyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile” is a chemical compound with potential applications in various fields . It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, which includes the compound , is a topic of interest in the agrochemical and pharmaceutical industries . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl group, which is then linked to a pyridine ring via an acetyl group. The exact 3D structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Reaction Mechanisms
- The crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using X-ray crystallography, offering insights into the detailed atomic arrangement and potential for designing targeted molecular interactions in materials science and drug design (Liu et al., 2013).
Synthetic Pathways and Molecular Docking
- Research on synthesizing novel pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, demonstrates the versatility of pyridine carbonitriles in creating compounds with potential biological and industrial applications. Molecular docking studies indicate moderate to good binding energies, suggesting applications in the design of new molecules with specific biological activities (Flefel et al., 2018).
Applications in Antimicrobial and Anticancer Research
- Studies on pyridine derivatives synthesized from pyridine-3-carbonitrile precursors have shown promising antibacterial and antitumor activities, indicating the potential of such compounds in developing new therapeutic agents (Elewa et al., 2021).
Innovative Synthesis Methods
- Novel synthetic approaches to pyridine and fused pyridine derivatives illustrate the chemical flexibility and potential for creating diverse molecular structures with specific properties and applications, ranging from materials science to pharmaceutical development (Al-Issa, 2012).
Structural and Optical Properties
- The investigation of pyridine derivatives' structural and optical characteristics can provide valuable insights into their potential applications in optoelectronic devices and materials science, highlighting the compound's versatility beyond pharmaceutical uses (Zedan et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[5-[2-[3-(trifluoromethyl)phenyl]acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O/c22-21(23,24)18-3-1-2-14(6-18)7-20(29)28-12-16-10-27(11-17(16)13-28)19-5-4-15(8-25)9-26-19/h1-6,9,16-17H,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHGMXSIQALMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Methylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2816728.png)

![1-(Adamantan-1-yloxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2816730.png)
![Methyl 2-[6-acetamido-2-(3-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2816732.png)
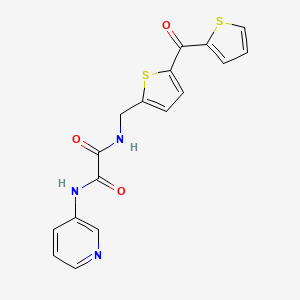
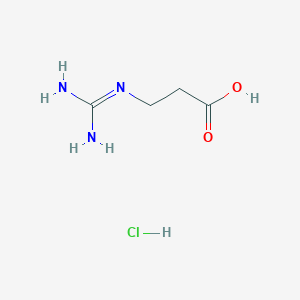
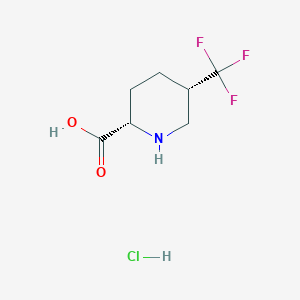
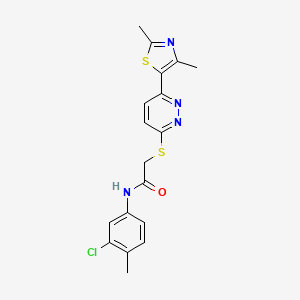
![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2816739.png)
![5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2816743.png)
